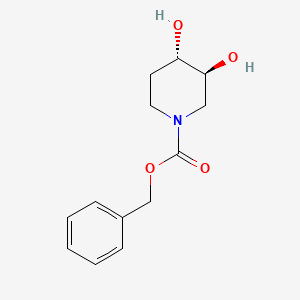

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

Description

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate (CAS: 167097-00-9) is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with vicinal hydroxyl groups at the 3S and 4S positions. The benzyloxycarbonyl (Cbz) group at the 1-position enhances its utility as a protective group in organic synthesis, particularly in peptide and pharmaceutical chemistry . This compound is notable for its stereochemical specificity, which influences its reactivity and biological interactions.

Properties

IUPAC Name |

benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUMISHXYWFZCE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653104 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167097-00-9 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .

Scientific Research Applications

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

(a) Benzyl (3S,4S)-3,4-Dihydroxypyrrolidine-1-Carboxylate (CAS: 596793-30-5)

- Structural Difference : The pyrrolidine analog features a five-membered ring instead of piperidine’s six-membered structure.

- Stereochemical Flexibility: Reduced conformational flexibility compared to piperidine derivatives .

- Synthesis : Synthesized via condensation of L-tartaric acid with benzylamine, followed by NaBH₄–BF₃·Et₂O reduction .

(b) Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS: 99197-86-1)

- Substituent Variation : A 3-ethoxy-3-oxopropyl group replaces the vicinal dihydroxy moieties.

- Impact: Reactivity: The ester group introduces electrophilic character, enabling nucleophilic acyl substitution reactions . Physical Properties: Liquid state (vs.

Functional Group Modifications in Piperidine Derivatives

(a) Fluorinated Analogs

- (3S,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate (CAS: 1209780-78-8):

- Substituent : Fluorine at C3.

- Impact :

- Electron-Withdrawing Effect : Enhances metabolic stability and alters pKa .

Toxicity : Classified as hazardous (H301: toxic if swallowed) .

Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS: 1207853-10-8):

(b) Amino and Methyl Substituents

- Benzyl (3S)-3-Aminopiperidine-1-Carboxylate (CAS: 876461-55-1): Substituent: Amino group at C3. Applications: Intermediate for bioactive molecules (e.g., kinase inhibitors) due to nucleophilic NH₂ . Physical Properties: Solid (mp 60–70°C), higher water solubility than dihydroxy analog .

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1):

Complex Derivatives with Extended Functionalization

- Benzyl 4-{[(3,4-Dimethylphenyl)Amino]Methyl}-4-Hydroxypiperidine-1-Carboxylate (CAS: 1353878-05-3): Substituent: Bulky aromatic amino-methyl group. Applications: Potential use in receptor-targeted drug design due to aromatic interactions . Molecular Weight: Higher (368.47 g/mol) compared to the dihydroxy analog (253.27 g/mol) .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The (3S,4S) configuration in the target compound enhances its utility in asymmetric synthesis, whereas pyrrolidine analogs show restricted conformational flexibility .

- Fluorination Effects : Fluorinated derivatives exhibit improved metabolic stability but require careful handling due to toxicity risks (e.g., H301 hazard) .

- Functional Group Versatility: Substituents like amino or ester groups expand applications in drug discovery, as seen in kinase inhibitor intermediates .

Biological Activity

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl substituent. The stereochemistry of this compound is crucial for its interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to muscarinic acetylcholine receptors and potentially influencing dopaminergic pathways. This interaction can lead to alterations in neurotransmitter release and activity, which are critical in treating neurological disorders.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A and MAO-B . These findings suggest that this compound may share similar inhibitory properties.

- Cytotoxicity : In studies involving cell lines such as HeLa cells, related compounds have shown varying degrees of cytotoxicity with IC50 values indicating selective toxicity profiles . The safety profile of this compound remains to be fully elucidated.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperidine scaffold significantly affect the binding affinity and selectivity towards specific receptor subtypes. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Fluorine substitution | Antagonist for muscarinic receptors |

| Benzyl (3S,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate | Methoxy group | Increased lipophilicity and receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.